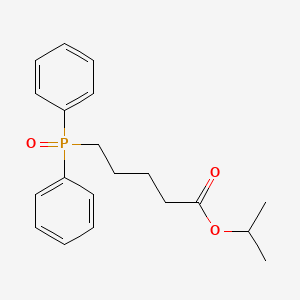

5-(diphénylphosphoryl)pentanoate d'isopropyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Isopropyl 5-(diphenylphosphoryl)pentanoate often involves multi-step reactions, including esterification, halogen exchange, and Michaelis–Arbuzov reactions. For instance, the synthesis of Benzyl 5-(diisopropoxyphosphoryl)pentanoate, an analog compound, is achieved from 5-bromopentanoic acid through esterification with benzyl alcohol, Finkelstein halogen exchange, and a subsequent Michaelis–Arbuzov reaction (Weyna et al., 2007).

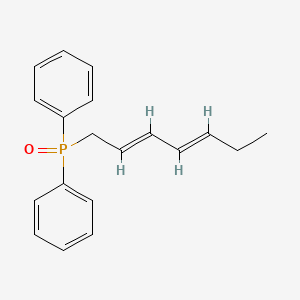

Molecular Structure Analysis

The molecular structure of compounds akin to Isopropyl 5-(diphenylphosphoryl)pentanoate is characterized using spectroscopic methods such as NMR, IR, Raman, and X-ray diffraction. For example, the structural elucidation of β-Diphenylphosphorylated alkanones and related compounds was conducted using these techniques, providing detailed insights into the molecular geometry and electronic structure (Goryunov et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving phosphorane derivatives, for instance, showcase the versatility of these compounds in forming complex structures through conjugate additions and cyclomanganation processes. These reactions highlight the reactivity of the phosphorus center and its role in forming diverse molecular architectures (Timosheva et al., 2006).

Physical Properties Analysis

The physical properties of compounds like Isopropyl 5-(diphenylphosphoryl)pentanoate can be inferred from related substances. These properties include solubility, melting point, and stability, which are crucial for handling and application in chemical syntheses. Studies on analogous compounds provide a foundation for understanding the physical behavior of these molecules in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under different conditions, and the ability to undergo specific reactions, are pivotal. Research on similar compounds demonstrates the influence of the phosphorus-containing group on the overall chemical behavior, including nucleophilicity, electrophilicity, and potential as catalysts or reagents in organic synthesis (Yu et al., 2013).

Applications De Recherche Scientifique

Impureté pharmaceutique

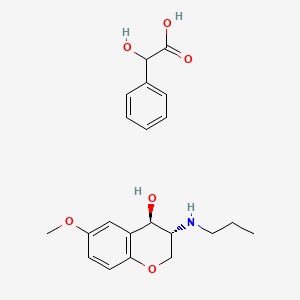

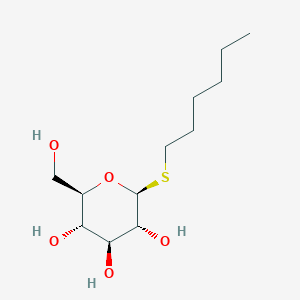

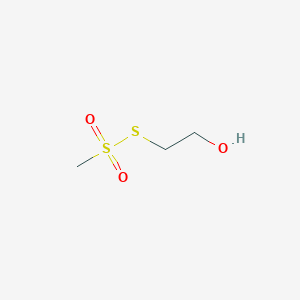

Le 5-(diphénylphosphoryl)pentanoate d'isopropyle est connu pour être une impureté potentielle à l'état de trace dans les préparations commerciales de latanoprost {svg_1} {svg_2} {svg_3}. Cela le rend important dans l'industrie pharmaceutique, en particulier dans le contrôle qualité et la formulation des produits à base de latanoprost.

Ophtalmologie

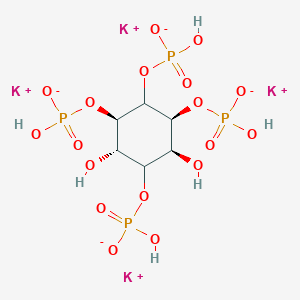

Le latanoprost, le composé dans lequel le this compound peut être une impureté, est un promédicament de l'acide libre, qui est un agoniste puissant du récepteur FP dans l'œil {svg_4} {svg_5} {svg_6}. Cela suggère que le this compound pourrait potentiellement avoir des applications dans la recherche en ophtalmologie.

Biochimie des lipides

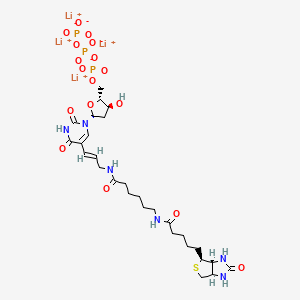

Le composé parent du this compound, le latanoprost, est impliqué dans la biochimie des lipides {svg_7}. Par conséquent, le this compound pourrait être utilisé dans la recherche liée à la biochimie des lipides.

Neurosciences

Étant donné que le latanoprost a des applications en neurosciences {svg_8}, il est possible que le this compound puisse également être utilisé dans la recherche en neurosciences, en particulier dans les études relatives à l'œil et à la vision.

Voie de la cyclooxygénase

Le latanoprost est impliqué dans la voie de la cyclooxygénase {svg_9}, suggérant que le this compound pourrait être utilisé dans la recherche liée à cette voie.

Intermédiaires synthétiques et blocs de construction

Le this compound pourrait potentiellement être utilisé comme intermédiaire synthétique ou bloc de construction dans la synthèse d'autres molécules complexes {svg_10}.

Mécanisme D'action

Target of Action

Isopropyl 5-(diphenylphosphoryl)pentanoate is a potential trace impurity in commercial preparations of latanoprost . Latanoprost, the isopropyl ester of 17-phenyl-13,14-dihydro prostaglandin F2α, serves as a prodrug for the free acid form, which is a potent agonist of the FP receptor in the eye .

Mode of Action

As a prodrug, latanoprost is converted into its active form in the body. The active form of latanoprost interacts with the FP receptor, a G-protein-coupled receptor in the eye . This interaction triggers a series of biochemical reactions that lead to physiological changes.

Biochemical Pathways

The activation of the FP receptor by the active form of latanoprost initiates a cascade of events in the prostaglandin pathway . This pathway plays a crucial role in various physiological processes, including inflammation, vasodilation, and regulation of intraocular pressure.

Pharmacokinetics

After topical administration in the eye, latanoprost is absorbed through the cornea and is then hydrolyzed to its active form. The active form is primarily metabolized in the liver and excreted through the kidneys .

Action Environment

The action of Isopropyl 5-(diphenylphosphoryl)pentanoate, as a potential trace impurity in latanoprost, is likely to be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the temperature . .

Propriétés

IUPAC Name |

propan-2-yl 5-diphenylphosphorylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25O3P/c1-17(2)23-20(21)15-9-10-16-24(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17H,9-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSCAFULQNHZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2088449-88-9 | |

| Record name | Isopropyl 5-(diphenylphosphoryl)pentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088449889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Diphenylphosphinyl)pentanoic acid, isopropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl 5-(Diphenylphosphoryl)pentanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/453JL3QHE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.